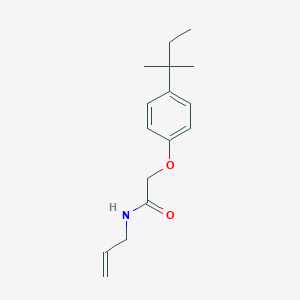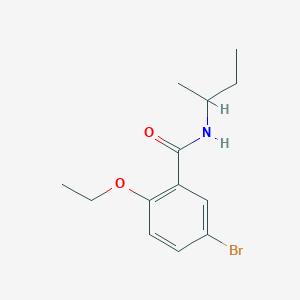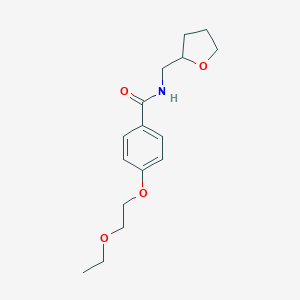![molecular formula C24H24N2O4 B268664 N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide, also known as BPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Mécanisme D'action
The mechanism of action of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 by N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide leads to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide leads to a reduction in inflammation and an improvement in insulin sensitivity, making it a potential therapeutic target for the treatment of metabolic disorders such as diabetes.
Biochemical and Physiological Effects:
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, resulting in anti-inflammatory and analgesic effects. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been shown to improve insulin sensitivity and glucose metabolism by activating the PPARγ pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is its broad range of biological activities, making it a potential therapeutic target for various diseases. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is its low water solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Orientations Futures
There are several future directions for the study of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide. One potential area of research is the development of novel analogs of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide with improved solubility and potency. Another area of research is the investigation of the role of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide in combination with other drugs for the treatment of cancer and metabolic disorders should be explored.
Méthodes De Synthèse
The synthesis of N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide involves the reaction of N-benzyl-2-aminobenzamide with 2-(4-methoxyphenoxy)propanoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide.
Applications De Recherche Scientifique
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has also been shown to have anti-tumor effects in various cancer cell lines and animal models of cancer. In addition, N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide |
|---|---|
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-benzyl-2-[2-(4-methoxyphenoxy)propanoylamino]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-17(30-20-14-12-19(29-2)13-15-20)23(27)26-22-11-7-6-10-21(22)24(28)25-16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27) |
Clé InChI |
IZGNSEJFNUZVRX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)OC |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)

![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)

![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)